molecular formula C11H17N3 B1275091 1-(1-(Pyridin-3-YL)ethyl)piperazine CAS No. 56743-61-4

1-(1-(Pyridin-3-YL)ethyl)piperazine

Cat. No. B1275091
CAS RN: 56743-61-4
M. Wt: 191.27 g/mol
InChI Key: WFGSMKXGZGMERW-UHFFFAOYSA-N
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Description

“1-(1-(Pyridin-3-YL)ethyl)piperazine” is a chemical compound with the CAS Number: 56743-61-4 . It has a molecular weight of 191.28 and its IUPAC name is 1-[1-(3-pyridinyl)ethyl]piperazine . It is in the form of oil .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(1-(Pyridin-3-YL)ethyl)piperazine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(1-(Pyridin-3-YL)ethyl)piperazine” is 1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(1-(Pyridin-3-YL)ethyl)piperazine” has a molecular weight of 191.28 g/mol . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Analytical Chemistry: Determination of Isocyanates

1-(1-(Pyridin-3-YL)ethyl)piperazine: is used as a reagent in analytical chemistry for the determination of both aliphatic and aromatic isocyanates in the air. This is typically done by reversed-phase High-Performance Liquid Chromatography (HPLC). The compound’s ability to react with isocyanates makes it valuable for monitoring environments for these compounds, which can be hazardous to health .

Fluorometric Analysis: Airborne Diisocyanates Detection

In a similar vein to its use in HPLC, this compound is employed for the fluorometric determination of airborne diisocyanates. This application is crucial in occupational health and safety to assess exposure to diisocyanates, which are potent sensitizers and can cause occupational asthma .

Pharmaceutical Research: Tuberculosis Treatment

In the search for new anti-tubercular agents, 1-(1-(Pyridin-3-YL)ethyl)piperazine has been utilized in the design and synthesis of potential pharmaceuticals. Its structural properties allow for the creation of compounds that can be tested for their efficacy against tuberculosis .

Material Science: Synthesis of Polymers

The compound’s reactive nature with isocyanates also extends to material science, where it can be used in the synthesis of polymers. By reacting with diisocyanates, it can form part of the backbone of polyurethane materials, which have a wide range of applications from insulation to coatings .

Chemical Synthesis: Intermediate Compound

As an intermediate in chemical synthesis, 1-(1-(Pyridin-3-YL)ethyl)piperazine is a building block for the creation of more complex molecules. Its bifunctional nature, with both a pyridine and a piperazine ring, allows for diverse chemical transformations and syntheses .

Neuroscience: Neurotransmitter Receptor Research

In neuroscience, this compound may be used in the study of neurotransmitter receptors. Piperazine derivatives are known to interact with various neurotransmitter systems, and this specific compound could help in understanding receptor dynamics and developing new neurological drugs .

Environmental Science: Air Quality Monitoring

The compound’s application in detecting isocyanates is also relevant in environmental science. It can be used in air quality monitoring to detect industrial pollutants and ensure compliance with environmental safety standards .

Biochemistry: Enzyme Inhibition Studies

Lastly, in biochemistry, 1-(1-(Pyridin-3-YL)ethyl)piperazine can be used in enzyme inhibition studies. Its structure allows it to interact with certain enzymes, potentially inhibiting their activity. This can be useful in studying disease mechanisms or developing enzyme-based assays .

Safety and Hazards

The safety information for “1-(1-(Pyridin-3-YL)ethyl)piperazine” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.

properties

IUPAC Name

1-(1-pyridin-3-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSMKXGZGMERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404540
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56743-61-4
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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